molecular formula C10H11NO2S B1596405 5,6-Dimethoxy-2-methyl-1,3-benzothiazole CAS No. 62306-04-1

5,6-Dimethoxy-2-methyl-1,3-benzothiazole

Cat. No. B1596405
CAS RN: 62306-04-1
M. Wt: 209.27 g/mol
InChI Key: SOWIEKUNTPLSOC-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-methyl-1,3-benzothiazole (DMBT) is a heterocyclic aromatic compound which has been studied for its various applications in the scientific research field. It is a compound of interest due to its high reactivity and its ability to form strong complexes with transition metals. DMBT has been used in a wide range of applications, including organic synthesis, catalysis, and drug discovery. It has also been used as a starting material for the synthesis of various other compounds.

Scientific Research Applications

Synthesis of Coenzyme Q Analogues

5,6-Dimethoxy-2-methyl-1,3-benzothiazole: has been utilized in the synthesis of Coenzyme Q analogues . These analogues are significant due to their role in the electron transport chain of mitochondria and bacterial respiratory systems. They also exhibit antioxidant properties, which are beneficial in treating cardiovascular diseases and mitochondrial disorders.

Green Chemistry Applications

In the realm of green chemistry, benzothiazole compounds, including 5,6-Dimethoxy-2-methyl-1,3-benzothiazole , are synthesized through environmentally friendly processes . These methods often involve condensation reactions with aldehydes, ketones, acids, or acyl chlorides, and cyclization of thioamide or carbon dioxide as raw materials.

Medicinal Chemistry

This compound is a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs with anti-inflammatory and antinociceptive activities . Its derivatives are explored for their potential as therapeutic agents.

Enzyme Inhibition

Benzothiazole derivatives, including 5,6-Dimethoxy-2-methyl-1,3-benzothiazole , are known to inhibit various enzymes . This property is crucial in the design of drugs targeting specific enzymatic pathways, such as acetylcholinesterase inhibitors used in Alzheimer’s disease treatment.

Fluorescence Materials

The compound’s structure is advantageous in the synthesis of fluorescence materials. These materials are essential in analytical chemistry for enhancing the detection and analysis of various compounds through fluorescence derivatization.

Electroluminescent Devices

5,6-Dimethoxy-2-methyl-1,3-benzothiazole: is also relevant in the production of electroluminescent devices . These devices are used in a wide range of applications, from display technologies to lighting solutions, due to their ability to convert electrical energy into visible light efficiently.

properties

IUPAC Name

5,6-dimethoxy-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-6-11-7-4-8(12-2)9(13-3)5-10(7)14-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWIEKUNTPLSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2S1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069556
Record name Benzothiazole, 5,6-dimethoxy-2-methyl-
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Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-2-methyl-1,3-benzothiazole

CAS RN

62306-04-1
Record name 5,6-Dimethoxy-2-methylbenzothiazole
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Record name 5,6-Dimethoxy-2-methylbenzothiazole
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Record name Benzothiazole, 5,6-dimethoxy-2-methyl-
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Record name Benzothiazole, 5,6-dimethoxy-2-methyl-
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Record name 5,6-dimethoxy-2-methylbenzothiazole
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Record name 5,6-Dimethoxy-2-methylbenzothiazole
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Synthesis routes and methods

Procedure details

1-Bromo-4,5-dimethoxy-2-nitro-benzene (10 g) was suspended into ethanol (50 ml). To the reaction mixture was added the suspension of sodium sulfide (5 g) and sulfur (0.65 g) in ethanol (12 ml). The reaction mixture was refluxed 1.5 hour and then the resultant solid was filtered and washed with hot water and ethanol. The dry solid was slurried with acetic acid (60 ml) and acetanhydridi (35 ml). To the suspension was gradually added zinc (16.6 g) and the suspension was stirred at room temperature for 15 min before filtering off. The residue was evaporated to dryness. The product was purified by column chromatography using toluene-ethyl acetate-acetic acid 8:1:1 as the eluent.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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